molecular formula C6Cl4N2 B092765 2,4,5,6-Tetrachloronicotinonitrile CAS No. 17824-82-7

2,4,5,6-Tetrachloronicotinonitrile

Cat. No. B092765
CAS RN: 17824-82-7
M. Wt: 241.9 g/mol
InChI Key: XLORIERFMJHASL-UHFFFAOYSA-N
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Patent
US08835465B2

Procedure details

To a solution of 2,4,5,6-tetrachloronicotinonitrile (7.6 g, 31.4 mmol) in MeOH/THF (230 ml/230 ml) was added zinc dust (4.0 g, 62.8 mmol) slowly at 0° C. and the saturated NH4Cl solution (105 ml) and the mixture was stirred for 30 minutes. TLC indicated that the reaction is complete. Saturated NH4OAc solution (180 ml) was added to the mixture and the mixture was allowed to stir at room temperature for 30 minutes. The mixture was filtered and was washed with EtOAc (500 ml). The filtrate was washed with brine and dried and concentrated to give a solid. ISCO column purification gave the title compound (4.63 g, 71%). 1H NMR (CDCl3): δ 8.97 (s, 1H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[C:6](Cl)[C:3]=1[C:4]#[N:5].[NH4+].[Cl-]>CO.C1COCC1.[Zn]>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC1=C(C#N)C(=C(C(=N1)Cl)Cl)Cl
Name
MeOH THF
Quantity
230 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
NH4OAc
Quantity
180 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
was washed with EtOAc (500 ml)
WASH
Type
WASH
Details
The filtrate was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
ISCO column purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.